![molecular formula C16H9ClF3NO2 B5757637 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzofuran carboxamides and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its biological effects by inhibiting the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections. This compound has been shown to inhibit the activation of these kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS) and oxidative stress. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity for various kinases. This compound has been shown to exhibit a high degree of selectivity for p38 MAPK, JNK, and ERK, and its inhibitory activity is not affected by the presence of other kinases or signaling pathways. This makes this compound a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to exhibit cytotoxicity at high concentrations, and its long-term effects on cell viability and function are not well understood.
Zukünftige Richtungen
There are many future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, JNK, and ERK. This could lead to the development of more effective therapies for various diseases, including cancer, inflammation, and viral infections. Another area of interest is the study of the long-term effects of this compound on cell viability and function. This could help to determine the safety and efficacy of this compound as a potential therapeutic agent. Overall, the study of this compound and its biological activities has the potential to lead to the development of novel therapies for a wide range of diseases.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia gas to yield this compound. The reaction conditions are carefully controlled to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo for its potential to inhibit the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-10-5-6-12(11(8-10)16(18,19)20)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDJWHHUUJPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
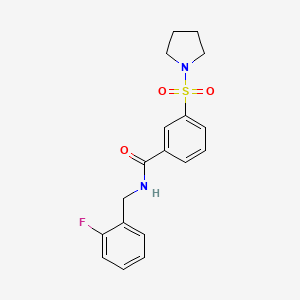
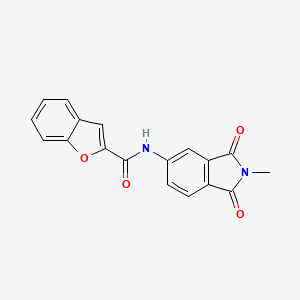
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
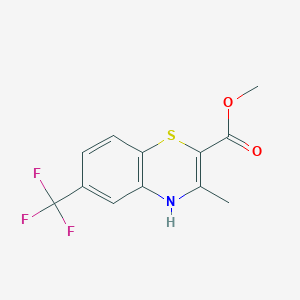
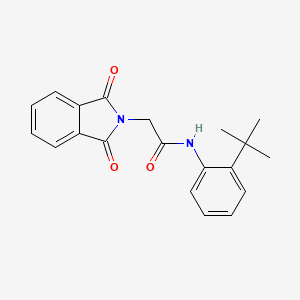
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
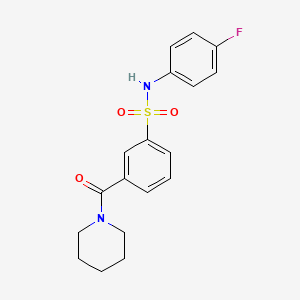
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
